molecular formula C10H11N3O2 B1317205 N-Methoxy-N-methyl-1H-indazole-3-carboxamide CAS No. 351457-12-0

N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Cat. No. B1317205
M. Wt: 205.21 g/mol
InChI Key: NRQALXRUZKPBKP-UHFFFAOYSA-N
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Description

“N-Methoxy-N-methyl-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C10H11N3O2 . It has been used as a reagent in the preparation of N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide .


Synthesis Analysis

The synthesis of indazole compounds, including “N-Methoxy-N-methyl-1H-indazole-3-carboxamide”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “N-Methoxy-N-methyl-1H-indazole-3-carboxamide” is characterized by a molecular weight of 205.213 Da . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-1H-indazole-3-carboxamide” has a boiling point of 441.4±18.0C at 760 mmHg and a melting point of 106-108C . It is a solid at room temperature .

Scientific Research Applications

Pharmacological Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Synthesis of N-Methoxy-N-methylcyanoformamide

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide can be used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide .

Preparation of Esters and Amides

N-Methoxy-N-methyl-1H-imidazole-1-carboxamide can also be used in the chemoselective esterification and amidation of carboxylic acids .

Anticancer Applications

3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Synthesis of Heterocyclic Compounds

Indazole-containing heterocyclic compounds have been synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Treatment of Inflammatory Diseases

3-Methyl-1H-indazole has been shown to inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

Inhibition of Histamine H3 Receptor Activity

3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

Antihypertensive Applications

Indazole-containing derivatives have a wide variety of medicinal applications, including as antihypertensive agents . These compounds can help in the management of high blood pressure.

Antidepressant Applications

Indazole derivatives also serve as structural motifs in drug molecules used for treating depression . They can influence the brain’s chemical messengers and help alleviate the symptoms of depression.

Anti-Inflammatory Applications

Indazole derivatives possess anti-inflammatory activities . They can inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

Antibacterial Applications

Indazole-containing compounds also exhibit antibacterial activities . They can inhibit the growth of bacteria and can be used in the treatment of bacterial infections.

Anti-HIV Applications

Indazole derivatives have shown anti-HIV activities . They can inhibit the replication of the HIV virus and can be used in the treatment of HIV/AIDS.

properties

IUPAC Name

N-methoxy-N-methyl-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQALXRUZKPBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NNC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581221
Record name N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-1H-indazole-3-carboxamide

CAS RN

351457-12-0
Record name N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Carboxyindazole (10 g, 61.7 mmol) in DMF (100 mL) was treated with carbonyldiimidazole (11 g, 67.84 mmol) at rt with gas evolution for 15 min, after which the reaction mixture was heated up to 65° C. for 2 hours. After cooling to rt, N,O-dimethylhydroxyamine-HCl (4.14 g, 67.8 mmol) was added and the mixture was heated to 65° C. overnight. The reaction was cooled, quenched with water, extracted with CH2Cl2 and washed with water. The combined organic phase was dried and concentrated to afford N-methoxy-N-methyl-1H-indazole-3-carboxamide (10.3 g, 81.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a round-bottomed flask, 4.0 g of 1H-indazole-3-carboxylic acid, 2.6 g of N,O-dimethylhydroxylamine hydrochloride, 9.4 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and 8.4 ml of pyridine are placed in 120 ml of tetrahydrofuran. The mixture is stirred at ambient temperature for 20 h. The mixture is concentrated and the residue is taken up in water. The yellow precipitate obtained is washed with water and then dried under reduced pressure. 3.5 g of compound are obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1H-indazole-3-carboxylic acid (XV) (100 g, 617 mmol) in DMF was treated with carbonyldiimidazole (110 g, 678 mmol) at room temperature until the evolution of gas ceased (ca. 15 minutes). The reaction was heated to 60-65° C. for two hours and then allowed to cool to room temperature. N,O-Dimethylhydroxylamine-HCl (66.2 g, 678 mmol) was added as a solid and the mixture was heated to 65° C. for 3 hours. The reaction was concentrated to a paste and taken up in DCM, and washed subsequently with water and 2N HCl. The product could be seen coming out of solution. The solid was filtered and rinsed separately with EtOAc. The EtOAc and DCM layers were separately washed with sodium bicarbonate followed by brine, dried over MgSO4 and concentrated under reduced pressure. The resulting solids were combined, triturated with 1:1 mixture of DCM-ether, filtered, and dried to produce N-methoxy-N-methyl-1H-indazole-3-carboxamide (XVI) as a white solid (100 g, 487 mmol, 79% yield). 1H NMR (DMSO-d6) δ ppm 3.46 (s, 3H), 3.69-3.85 (m, 3H), 7.13-7.31 (m, 1H), 7.41 (t, J=7.25 Hz, 1H), 7.56-7.65 (m, 1H), 7.93-8.08 (m, 1H); ESIMS found for C10H11N3O2 m/z 206 (M+H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Indazole-3-carboxylic acid (15 g, 0.0925 mol) was dissolved in DMF (40 mL) at room temperature. Carbonyldiimidazole (17 g, 0.104 mol) was added. A solution of diisopropylethylamine (18 mL, 0.104 mol) and N,O-dimethylhydroxylamine HCl (10 g, 0.104 mol) in DMF (10 mL) was added in portions. The reaction was stirred at room temperature overnight. The reaction was taken up in ethyl acetate and washed repeatedly with 2-N HCl, water, and brine. The organic layer was evaporated to a yellow oil, and passed through a pad of silica gel with hexane/ethyl acetate (1:2). The resulting solid was washed with ethyl acetate to give the desired product as a white solid (11.40 g, 0.056 mol).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Crestey, S Stiebing, R Legay, V Collot, S Rault - Tetrahedron, 2007 - Elsevier
… Starting from 1H-indazole-3-carboxylic acid 2a (6 g, 37 mmol) and following the general procedure, N-methoxy-N-methyl-1H-indazole-3-carboxamide 3a was obtained as a light yellow …
Number of citations: 27 www.sciencedirect.com
PM Lukasik, S Elabar, F Lam, H Shao, X Liu… - European journal of …, 2012 - Elsevier
… Treatment of 1H-indazole-3-carboxylic acid 10 with N,O-dimethylhydroxylamine yielded N-methoxy-N-methyl-1H-indazole-3-carboxamide 11 [13]. The nucleophilic addition of Grignard …
Number of citations: 94 www.sciencedirect.com
Y Long, M Yu, AM Ochnik, JD Karanjia… - European Journal of …, 2021 - Elsevier
Feline McDonough sarcoma (FMS)-like tyrosine kinase 3 (FLT3) is one of the most pursued targets in the treatment of acute myeloid leukaemia (AML) as its gene amplification and …
Number of citations: 6 www.sciencedirect.com

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